molecular formula C27H41NO3 B140386 Songbaisine CAS No. 142631-45-6

Songbaisine

Cat. No. B140386
CAS RN: 142631-45-6
M. Wt: 427.6 g/mol
InChI Key: YQGYDJYDIWCHOB-SZKIHVIJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Songbaisine is a natural compound extracted from the roots of the plant Cassia abbreviata. It has been found to have various pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects. In recent years, there has been growing interest in the potential therapeutic applications of songbaisine.

Mechanism of Action

The exact mechanism of action of songbaisine is not fully understood. However, it is thought to exert its pharmacological effects through modulation of the immune system. Songbaisine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the inflammatory response. It has also been found to activate immune cells such as T cells and natural killer cells, which are important for fighting infections and tumors.
Biochemical and Physiological Effects:
Songbaisine has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Songbaisine has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to modulate the immune system, enhancing the activity of immune cells such as T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

One advantage of using songbaisine in lab experiments is its natural origin. As a natural compound, it is less likely to have toxic effects compared to synthetic compounds. Additionally, songbaisine has been shown to have a wide range of pharmacological effects, making it a versatile tool for studying various biological processes. However, one limitation of using songbaisine in lab experiments is its low yield from the extraction process. This can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for songbaisine research. One area of interest is its potential as a cancer therapy. Further studies are needed to investigate the anti-tumor effects of songbaisine and to determine its efficacy in animal models of cancer. Another area of interest is its potential as an anti-inflammatory and analgesic agent. More research is needed to understand the mechanism of action of songbaisine and to determine its safety and efficacy in humans. Additionally, the development of alternative synthesis methods for songbaisine could help to increase its availability for research purposes.

Synthesis Methods

Songbaisine is extracted from the roots of the Cassia abbreviata plant. The extraction process involves grinding the roots into a fine powder, which is then mixed with a solvent such as ethanol or methanol. The mixture is then filtered and evaporated to obtain the pure compound. The yield of songbaisine from this process is typically low, and alternative synthesis methods are being explored.

Scientific Research Applications

Songbaisine has been the subject of numerous scientific studies in recent years. Its anti-inflammatory and analgesic effects have been investigated in animal models of inflammation and pain. Songbaisine has also been found to have anti-tumor effects in vitro and in vivo, making it a potential candidate for cancer therapy. Its ability to modulate the immune system has also been studied, with promising results.

properties

CAS RN

142631-45-6

Product Name

Songbaisine

Molecular Formula

C27H41NO3

Molecular Weight

427.6 g/mol

IUPAC Name

(3S,3'S,3'aS,4aS,6'S,6aS,6bS,7'aS,9S,11aS,11bS)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one

InChI

InChI=1S/C27H41NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h14,16-21,23-24,28-29H,5-13H2,1-4H3/t14-,16-,17-,18-,19-,20-,21-,23+,24-,26-,27+/m0/s1

InChI Key

YQGYDJYDIWCHOB-SZKIHVIJSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@H]([C@@H]([C@@]3(O2)CC[C@H]4[C@@H]5CC[C@H]6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)NC1

SMILES

CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1

synonyms

songbaisine
songbaisine A
songbaisine B

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.